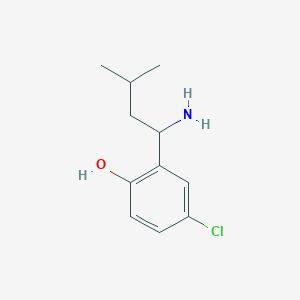
2-(1-Amino-3-methylbutyl)-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-3-methylbutyl)-4-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an amino-alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1-amino-3-methylbutane under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amino-alkyl chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols .
科学的研究の応用
2-(1-Amino-3-methylbutyl)-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-Amino-3-methylbutyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1-Amino-3-methylbutyl)aniline: Similar structure but lacks the phenol group.
Aminomethyl propanol: Contains an amino and hydroxyl group but lacks the aromatic ring and chlorine atom.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-chlorophenol is unique due to the presence of both the phenol and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
2-(1-amino-3-methylbutyl)-4-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChIキー |
XEHPCPASSVEZPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=C(C=CC(=C1)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
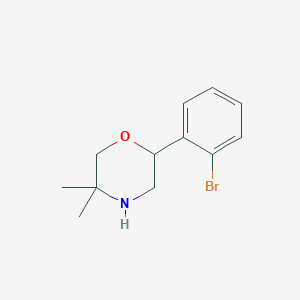
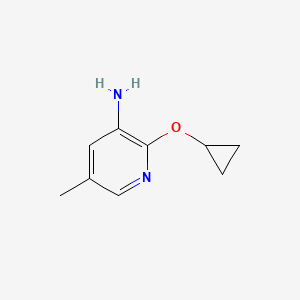
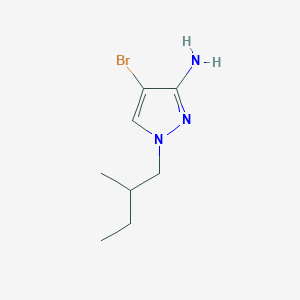

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
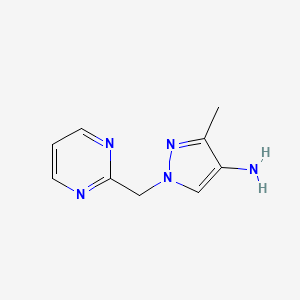
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)

![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

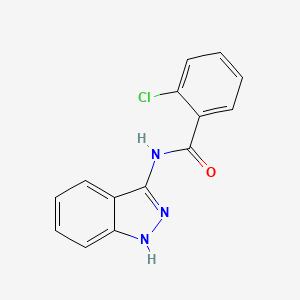

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
